molecular formula C17H15BrN2O2S2 B2696305 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-69-7

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2696305
CAS No.: 863511-69-7
M. Wt: 423.34
InChI Key: MUGYBDSOGQYKQO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a thiazole-containing ethylamine moiety. Its structure includes a sulfonamide group (-SO₂NH-) bridging the 4-bromophenyl and 2-(2-phenylthiazol-4-yl)ethyl groups. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for enzyme inhibition (e.g., carbonic anhydrases) and anticancer applications . The thiazole ring and bromine substituent contribute to its electronic and steric properties, influencing binding affinity and solubility .

Properties

IUPAC Name

4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGYBDSOGQYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as bromine, thionyl chloride, and sulfonamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Antibacterial Properties

The sulfonamide group in 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is known for its antibacterial activity. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes like dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial cell division and growth.

Case Studies:

  • Study on Antimicrobial Activity : Research has shown that derivatives of this compound exhibit potent antibacterial effects, suggesting its potential as a therapeutic agent for treating bacterial infections .
  • Hybrid Antimicrobials : A study synthesized compounds combining thiazole and sulfonamide groups, revealing enhanced antibacterial activity against multiple strains when used in conjunction with cell-penetrating peptides .

Pharmacokinetics and Binding Mechanisms

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Recent studies have focused on its interaction with human serum albumin (HSA), which plays a key role in drug distribution and bioavailability.

Findings:

  • Binding Studies : Spectroscopic analyses indicated that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, altering the protein's conformation and potentially enhancing its esterase activity .
  • Molecular Docking : Computational studies suggest a stable binding complex between the compound and HSA, which may influence its pharmacokinetic behavior in vivo .

Potential Therapeutic Applications

The unique structural characteristics of this compound make it a candidate for various therapeutic applications beyond antibacterial use:

Analgesic Properties

The thiazole moiety has been associated with analgesic effects, particularly through the inhibition of sodium channels involved in pain signaling pathways. This suggests potential applications in developing analgesics for neuropathic pain management.

Anticancer Activity

Compounds containing thiazole rings have been linked to anticancer activities due to their ability to interact with various biological targets. Ongoing research is exploring the compound's efficacy against cancer cells, particularly in combination therapies.

Comparative Analysis of Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can provide insights into their biological activities:

Compound NameKey FeaturesBiological Activity
N-(4-Chlorophenyl)-thiazol-2-yl-benzenesulfonamideChlorine substitutionAnticonvulsant properties
4-Amino-N-thiazol-2-yl-benzenesulfonamideAmino group substitutionAntimicrobial activity
N-[4-Methoxyphenyl]-thiazol-2-yl-benzenesulfonamideMethoxy substitutionAnticancer activity

This table highlights how variations in substituents can significantly influence the biological activities of thiazole-based sulfonamides.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂, F): Enhance binding to electron-deficient enzyme active sites but may reduce solubility .
  • Linker Flexibility : The thiazole-ethyl linker in the target compound likely improves conformational adaptability compared to rigid siloxy or nitro-substituted linkers .
  • Heterocyclic Moieties : Thiazole rings (in the target) contribute to π-π stacking and hydrogen bonding, whereas oxadiazolone (in TAS1553) introduces polar interactions .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Potential

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides with thiazole or triazole groups (e.g., ) show nanomolar affinity for CA isoforms. The target compound’s thiazole may mimic similar interactions, though bromine’s steric bulk could alter selectivity .
  • Anticancer Activity: TAS1553’s ribonucleotide reductase inhibition highlights sulfonamides’ role in disrupting nucleotide metabolism.

Physicochemical Properties

  • Lipophilicity : The thiazole-ethyl group balances hydrophilicity better than siloxy linkers, which may improve membrane permeability over highly lipophilic derivatives .

Q & A

(Basic) What spectroscopic and crystallographic methods are essential for confirming the structure of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?

Answer:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, studies on analogous sulfonamide-thiazole hybrids used single-crystal diffraction (Mo-Kα radiation, 296 K) to resolve bond angles and packing interactions .
  • NMR spectroscopy (¹H/¹³C, DEPT-135) identifies proton environments, particularly the ethyl linker (δ ~3.8–4.2 ppm for CH₂) and aromatic thiazole protons (δ ~7.5–8.5 ppm). HSQC and HMBC correlations confirm connectivity .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode, m/z calculated for C₁₇H₁₄BrN₃O₂S₂: 466.96) .

(Advanced) How can synthetic routes for this compound be optimized to minimize by-products during thiazole ring formation?

Answer:

  • Cyclization conditions : Use α-bromoketones (e.g., 2-bromoacetophenone) with thioureas in ethanol under reflux (12–24 h). Catalytic p-toluenesulfonic acid (p-TsOH) improves cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) removes unreacted starting materials and dimeric by-products .

(Advanced) What experimental strategies resolve contradictions between in vitro enzyme inhibition data and computational docking predictions for this compound?

Answer:

  • Assay validation : Ensure enzyme purity (SDS-PAGE >95%) and standardized assay buffers (e.g., Tris-HCl pH 7.4, 25°C). Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Docking refinement : Use induced-fit docking (IFD) to account for protein flexibility. Post-docking molecular dynamics (MD) simulations (50 ns, AMBER22) assess binding stability. Compare predicted binding poses with mutagenesis data (e.g., key residue interactions) .
  • Solvent accessibility : Evaluate crystal structures (PDB) for active-site water networks that may block sulfonamide binding .

(Advanced) How does the bromine substituent influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?

Answer:

  • Lipophilicity : Bromine increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : Incubate with liver microsomes (human/rat, NADPH cofactor) to assess oxidative debromination. LC-MS/MS monitors metabolite formation (e.g., de-brominated sulfonamide) .
  • Plasma protein binding : Use equilibrium dialysis (human serum albumin) to quantify free fraction. Bromine’s electron-withdrawing effect may alter binding affinity .

(Advanced) What are the challenges in establishing structure-activity relationships (SAR) for this compound’s anti-inflammatory activity?

Answer:

  • Synthetic variability : Prepare analogs with halogens (Cl, F) or methyl groups at the 4-bromo position. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Biological screening : Test COX-2 inhibition (ELISA, IC₅₀) and IL-6 suppression (THP-1 cells). Correlate activity with Hammett σ values of substituents .
  • Data normalization : Account for batch-to-batch variability in cell viability assays (MTT/PrestoBlue) using Z-factor validation .

(Basic) What analytical techniques are critical for assessing the purity of this compound?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), UV detection at 254 nm. Purity >98% is required for biological assays .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
  • TGA/DSC : Detect polymorphic forms or hydrate/solvate formation that may affect solubility .

(Advanced) How can researchers mitigate crystallization challenges during X-ray structure determination of this compound?

Answer:

  • Solvent screening : Use vapor diffusion (e.g., ethanol/water, DCM/pentane) to grow single crystals. Slow evaporation at 4°C improves crystal quality .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling (100 K) to prevent ice formation.
  • Data collection : High-resolution synchrotron radiation (e.g., λ = 0.71073 Å) resolves heavy bromine atoms. SHELXL refinement with anisotropic displacement parameters refines thermal motion .

(Advanced) What mechanistic insights explain the compound’s selectivity toward tyrosine kinases versus serine/threonine kinases?

Answer:

  • Kinase profiling : Use radiometric assays (³³P-ATP) across a panel of 50+ kinases. Compare inhibition at 1 µM; selectivity >10-fold indicates preferential binding .
  • Structural analysis : Molecular dynamics (MD) simulations reveal hydrogen bonding between the sulfonamide group and kinase hinge region (e.g., EGFR T790M mutation). Bromine’s hydrophobic contact with a conserved phenylalanine (Phe856 in c-Src) enhances selectivity .

(Basic) What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiazole ring.
  • Moisture control : Use desiccants (silica gel) under inert gas (N₂) to avoid hydrolysis of the sulfonamide group.
  • Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .

(Advanced) How can QSAR models predict the toxicity profile of analogs of this compound?

Answer:

  • Descriptor selection : Compute topological polar surface area (TPSA), logP, and molecular weight using ChemAxon. Include ADMET predictors (e.g., hERG inhibition, Ames mutagenicity) .
  • Training data : Use PubChem toxicity data for 50+ sulfonamide derivatives. Partial least squares (PLS) regression correlates descriptors with LD₅₀ values (rodent models) .
  • Validation : Leave-one-out cross-validation (LOO-CV) assesses model robustness (R² >0.7 required) .

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